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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity
in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity
D.[1] A thorough understanding of its spectroscopic properties is crucial for quality control,
process optimization, and regulatory compliance in pharmaceutical development. This technical
guide provides a comprehensive overview of the available spectroscopic data for Ethyl 4-
acetamido-3-hydroxybenzoate, along with a plausible synthetic route and the methodologies
for its characterization.

Chemical Structure and Properties

o |[UPAC Name: Ethyl 4-acetamido-3-hydroxybenzoate

Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D[2]

CAS Number: 1346604-18-9[2][3]

Molecular Formula: C11H13NOa4[3][4]

Molecular Weight: 223.23 g/mol [3][4]
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Spectroscopic Data

A complete set of experimentally verified spectroscopic data for Ethyl 4-acetamido-3-

hydroxybenzoate is not readily available in publicly accessible literature. However, based on

the known chemical structure and data from commercial suppliers of reference standards, the

following represents the expected spectroscopic characteristics.[5][6]

Proton Nuclear Magnetic Resonance (*H NMR)

Spectroscopy

The 'H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~9.5-10.0 Singlet 1H Ar-OH
~8.2-8.5 Singlet 1H NH
~7.8 Doublet 1H Ar-H
~7.6 Doublet of doublets 1H Ar-H
~7.0 Doublet 1H Ar-H
4.34 Quartet 2H -OCH2CHs
2.18 Singlet 3H -C(O)CHs
1.37 Triplet 3H -OCH2CHs

Note: Predicted data is based on standard chemical shift values and coupling patterns for

similar functional groups. The exact chemical shifts and coupling constants would need to be

confirmed by experimental data.
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Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment
~169 -C(O)NH-
~166 -C(0)O-
~148 Ar-C-OH
~133 Ar-C-NH
~126 Ar-C-H

~124 Ar-C-C(0)O-
~120 Ar-C-H

~115 Ar-C-H

~61 -OCH2CHs
~24 -C(O)CHs
~14 -OCH2CHs

Note: This is a predicted spectrum. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

O-H (hydroxyl) and N-H

3400 - 3200 Strong, Broad (amide) stretching

3000 - 2850 Medium C-H (aliphatic) stretching
~1710 Strong C=0 (ester) stretching
~1680 Strong C=0 (amide 1) stretching
~1600, ~1520 Medium C=C (aromatic) stretching
~1540 Medium N-H bending (amide II)
~1250 Strong C-O (ester) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data

miz Interpretation

223.08 [M]* (Molecular lon)

178.07 [M - OCH2CHs]*

150.06 [M - C(O)CH2CHs]*

122.04 [M - C(O)OCH2CHs - CH2COJ*

Note: The fragmentation pattern is predicted and would be dependent on the ionization

technique used.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 4-
acetamido-3-hydroxybenzoate are not explicitly detailed in readily available literature.
However, a plausible synthetic route and standard analytical procedures are described below.

Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate

A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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